Tetraoctylammonium nitrate

Vue d'ensemble

Description

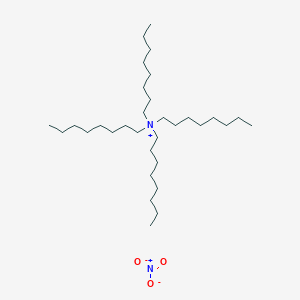

Tetraoctylammonium nitrate is a chemical compound with the linear formula: [CH3(CH2)6CH2]4N (NO3). It has a molecular weight of 528.89 . It is an ionophore or recognition element mostly used in potentiometric sensors .

Molecular Structure Analysis

The molecular structure of Tetraoctylammonium nitrate is represented by the linear formula: [CH3(CH2)6CH2]4N (NO3) . The molecular weight of this compound is 528.89 .Physical And Chemical Properties Analysis

Tetraoctylammonium nitrate is a powder form substance . It has a melting point of 112-114 °C . The compound has a molecular weight of 528.89 .Applications De Recherche Scientifique

Phase Transfer of Gold Nanoparticles : TOAN can be used as a phase-transfer reagent for negatively charged water-based gold nanoparticles, enabling their transfer into toluene. This transfer is size-dependent and based on electrostatic interactions (Cheng & Wang, 2004).

Ligand-Free Heck Coupling : In the presence of TOAN, effective Heck coupling reactions of aryl iodides and bromides are observed. This reaction is phosphine-free and palladium-catalyzed, showcasing the efficiency of TOAN in such processes (Nowrouzi & Tarokh, 2015).

Ion-Selective Electrodes : TOAN has been used to develop nickel(II) complex-based PVC membrane electrodes with high selectivity toward nitrate ions, applicable for potentiometric measurements in various conditions (Asghari et al., 2003).

ChemFETs for Hydrosulfide Measurement : Hydrosulfide-selective ChemFET devices containing TOAN demonstrate fast, reversible responses with selectivity over biologically relevant species, showing its potential in sensor technology (Sherbow et al., 2020).

Ion-Interaction Liquid Chromatography : In chromatographic methods for the determination of nitrate and nitrite, TOAN serves as an ion-interaction reagent, facilitating efficient separation and detection (Connolly & Paull, 2001).

Extraction of Oxoanions : TOAN is effective in extracting various oxoanions from neutral and weakly alkaline solutions, highlighting its utility in the extraction and purification processes (Abramov et al., 2001).

Nitrate-Selective PVC Membrane Electrodes : TOAN is used in developing PVC membrane electrodes selective to nitrate, demonstrating its utility in analytical applications like determining nitrate in vegetables and mineral waters (Lin et al., 2005).

Poly(Tetrahydrofurfuryl Acrylate) Thin Film for ISE : TOAN is used in Ion-Selective Electrode (ISE) sensors for nitrate detection, showcasing its potential in sensor technology for environmental monitoring (Alva et al., 2020).

CHEMFETs for Flow-Cell Applications : TOAN-based CHEMFETs show high nitrate selectivity and are used in flow-cell systems, indicating its application in continuous monitoring systems (Wróblewski et al., 2000).

Seebeck Coefficients in Nonaqueous Electrolytes : In nonaqueous electrolytes like 1-dodecanol, TOAN exhibits significant Seebeck coefficients, opening new avenues in thermoelectric materials research (Bonetti et al., 2011).

Safety and Hazards

Tetraoctylammonium nitrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

tetraoctylazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N.NO3/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1(3)4/h5-32H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHKPBXGJMKYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585007 | |

| Record name | N,N,N-Trioctyloctan-1-aminium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraoctylammonium nitrate | |

CAS RN |

33734-52-0 | |

| Record name | N,N,N-Trioctyloctan-1-aminium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

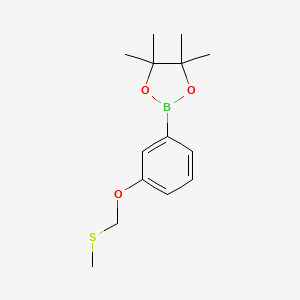

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-2,5-dihydro-1H-pyrrole](/img/structure/B1612536.png)

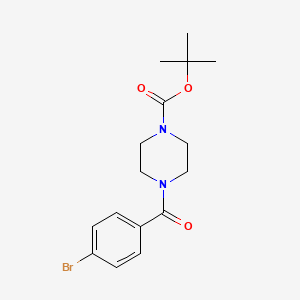

![5-Fluorobenzo[d]isoxazole](/img/structure/B1612540.png)